2-[Hydroxy(methyl)phosphoryl]benzoic acid
Description
Properties
IUPAC Name |
2-[hydroxy(methyl)phosphoryl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O4P/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBQKBNWNKUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Hydroxy Methyl Phosphoryl Benzoic Acid and Its Analogues
Precursor Synthesis and Reagent Selection
The successful synthesis of the target compound is contingent on the efficient preparation of key building blocks, or synthons, that contain the necessary phosphoryl and benzoic acid functionalities.
Preparation of Phosphoryl-Containing Synthons
A variety of phosphorylating agents can be synthesized to introduce the methylphosphinoyl group. The choice of synthon depends on the specific C-P bond formation strategy.
Methylphosphonyl Dichloride (CH₃P(O)Cl₂) : This highly reactive synthon is a common precursor for various methylphosphonates and methylphosphinates. It can be prepared through the oxidation of methyldichlorophosphine (B1584959) with agents like sulfuryl chloride. Its reaction with alcohols yields dialkyl methylphosphonates. researchgate.net
Dialkyl Methylphosphonites (CH₃P(OR)₂) : These trivalent phosphorus compounds are key reactants in the Michaelis-Arbuzov reaction. A common synthetic route involves the reaction of methylphosphonic dichloride with an alcohol in the presence of a base. beilstein-journals.org An alternative approach is the reaction of diethyl phosphite (B83602) with chloromethane. researchgate.net
Alkyl Methylphosphonochloridates (CH₃P(O)(OR)Cl) : These mixed phosphonic-chloridic esters are also valuable phosphorylating agents. They can be synthesized from alkylphosphonic acids using chlorinating agents like oxalyl chloride. nih.govnih.gov
Hypophosphorous Acid and its Esters : These can serve as precursors in certain palladium-catalyzed reactions for the formation of phosphinates. jk-sci.com
Table 1: Common Phosphoryl-Containing Synthons and Their Preparation Methods
| Synthon | Formula | Typical Preparation Method | Reference(s) |
|---|---|---|---|
| Methylphosphonyl Dichloride | CH₃P(O)Cl₂ | Oxidation of methyldichlorophosphine | researchgate.net |
| Dialkyl Methylphosphonites | CH₃P(OR)₂ | Reaction of CH₃P(O)Cl₂ with alcohols | beilstein-journals.org |
Preparation of Benzoic Acid-Containing Synthons
The benzoic acid moiety must be appropriately functionalized to facilitate the C-P bond formation at the ortho position.
2-Halobenzoic Acids : 2-chloro, 2-bromo, and 2-iodobenzoic acids are common precursors for cross-coupling reactions. 2-chlorobenzoic acid can be synthesized by the oxidation of 2-chlorotoluene. tandfonline.comosti.gov 2-bromobenzoic acid is often prepared from anthranilic acid via a Sandmeyer-type reaction. wikipedia.org
Protected 2-Halobenzoic Acids : Due to the reactivity of the carboxylic acid group under many coupling conditions, it is often necessary to protect it as an ester (e.g., methyl or ethyl ester) prior to the C-P bond formation step. youtube.com
2-Formylbenzoic Acid : This synthon can be utilized in reactions like the Pudovik reaction, where the formyl group acts as an electrophilic site for the addition of a phosphorus nucleophile. nih.gov
2-Fluorobenzoic Acid Derivatives : In some instances, nucleophilic aromatic substitution can be employed, where a fluorine atom at the 2-position is displaced by a phosphorus nucleophile. wikipedia.org
Table 2: Key Benzoic Acid-Containing Synthons
| Synthon | Formula | Role in Synthesis | Reference(s) |
|---|---|---|---|
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | Precursor for C-P bond formation | tandfonline.comosti.gov |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Precursor for C-P bond formation | wikipedia.org |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | Protected precursor for cross-coupling | youtube.com |
Direct Synthetic Routes to 2-[Hydroxy(methyl)phosphoryl]benzoic acid
The core of the synthesis lies in the formation of the bond between the aromatic ring and the phosphorus atom. Several classical and modern organophosphorus reactions can be adapted for this purpose.
Strategies for C-P Bond Formation (e.g., Michaelis-Arbuzov, Hirao, Pudovik Variations adapted for the benzoic acid system)
Michaelis-Arbuzov Reaction : The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. jk-sci.com For the synthesis of the target molecule, a variation would involve the reaction of a dialkyl methylphosphonite with a protected 2-halobenzoic acid (e.g., methyl 2-bromobenzoate). The reaction typically requires thermal conditions to proceed. wikipedia.orgorganic-chemistry.org The resulting phosphonate (B1237965) ester would then require hydrolysis to yield the final product. A challenge with aryl halides is their lower reactivity compared to alkyl halides, often necessitating harsher conditions or the use of a catalyst. jk-sci.comresearchgate.net
Hirao Reaction : The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite or a secondary phosphine (B1218219) oxide with an aryl halide. nih.govwikipedia.org This method is particularly well-suited for forming C(sp²)-P bonds. A plausible route would involve the coupling of a protected 2-halobenzoic acid with a methylphosphinate ester in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net The choice of ligands for the palladium catalyst can be crucial for achieving good yields. nih.gov
Pudovik Reaction : The Pudovik reaction involves the addition of a P-H bond across a carbonyl double bond. mdpi.com In a variation applicable to this synthesis, 2-formylbenzoic acid could be reacted with a methylphosphinate. The initial adduct would be an α-hydroxyphosphinate, which would require subsequent oxidation of the hydroxymethyl group to a carboxylic acid. nih.gov
Table 3: Comparison of C-P Bond Formation Strategies
| Reaction | Key Reactants | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Michaelis-Arbuzov | Dialkyl methylphosphonite + Protected 2-halobenzoate | Thermal | Well-established | Harsher conditions for aryl halides |
| Hirao | Methylphosphinate + Protected 2-halobenzoate | Pd catalyst, base | Milder conditions, good for C(sp²)-P bonds | Catalyst cost, ligand optimization |
Strategies for C-C (Aryl-Alkyl/Aryl-Phosphorus) Bond Formation
While the primary focus is on C-P bond formation, palladium-catalyzed cross-coupling reactions are central to many of these strategies. These reactions form the aryl-phosphorus bond. The general catalytic cycle for a Hirao-type reaction involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the phosphorus nucleophile and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org
Integration of Carboxylic Acid and Phosphoryl Functionalities
A critical aspect of the synthesis is managing the two acidic functional groups. The carboxylic acid proton is significantly more acidic than the P-H proton of a phosphinate, which can interfere with base-catalyzed reactions.
Protecting Group Strategy : The most common approach is to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) during the C-P bond formation step. youtube.com This prevents the acidic proton from interfering with the reaction and also protects the carboxyl group from undesired side reactions. Following the successful formation of the C-P bond, the ester can be hydrolyzed, often under acidic or basic conditions, to reveal the carboxylic acid. nih.govacs.org
Final Deprotection : The synthesis typically culminates in a deprotection step. If alkyl esters are used for both the carboxylic acid and the phosphinate, a strong acid hydrolysis (e.g., with concentrated HCl) can often deprotect both functionalities simultaneously to yield the final product, this compound. beilstein-journals.orgnih.gov
Advanced Synthetic Approaches
The synthesis of this compound and its structurally related analogues has evolved beyond classical methods, embracing advanced strategies that offer greater control, efficiency, and sustainability. These modern approaches are crucial for accessing compounds with specific stereochemistry and for developing processes suitable for larger-scale production.
The phosphorus atom in phosphinate derivatives like this compound is a stereogenic center when bearing three different substituents in addition to the double-bonded oxygen. The synthesis of enantiomerically pure P-stereogenic analogues is of significant interest for applications in asymmetric catalysis and medicinal chemistry, as the biological activity of chiral molecules can be highly dependent on their absolute stereochemistry. researchgate.net Several powerful strategies have been developed to achieve stereocontrol in the synthesis of such chiral organophosphorus compounds. researchgate.netresearchgate.net
One of the most established and versatile methods involves the use of chiral auxiliaries. tandfonline.com Natural products like (-)-menthol are frequently employed for this purpose. tamu.edu In this approach, a racemic H-phosphinate precursor is reacted with the chiral alcohol (e.g., menthol) to form two diastereomeric phosphinate esters. These diastereomers possess different physical properties and can be separated using conventional techniques like fractional crystallization or chromatography. Subsequent stereospecific nucleophilic substitution at the phosphorus center with an appropriate Grignard or organolithium reagent, followed by removal of the auxiliary, yields the desired P-stereogenic phosphinate with high enantiomeric purity. tamu.edu A similar strategy utilizes binaphthyl-derived auxiliaries, where an axis-to-center chirality transfer occurs during the reaction of a phosphonate bearing a binaphthyloxy group with a Grignard reagent, producing P-stereogenic phosphinates with high diastereoselectivity. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of P-stereogenic molecules. researchgate.netresearchgate.net Chiral catalysts, such as Brønsted acids or N-heterocyclic carbenes (NHCs), can facilitate reactions like desymmetrization, kinetic resolution, or dynamic kinetic resolution to produce enantioenriched organophosphorus compounds. researchgate.net For instance, the desymmetrization of a symmetrical, achiral phosphine oxide using an NHC catalyst can yield P-stereogenic phosphinates in good yields and with high enantioselectivity. researchgate.net
Another key strategy is the dynamic kinetic resolution (DKR) of racemic precursors, such as H-phosphinates. acs.org In this process, a racemic starting material is rapidly equilibrated between its enantiomers while one enantiomer is selectively converted to the product by a chiral catalyst. This allows for a theoretical yield of up to 100% for a single enantiomer of the product. Chiral nucleophilic catalysis, for example, can be used to couple racemic H-phosphinates with alcohols under halogenating conditions to produce chiral phosphonate products with modest to good enantioselectivity. acs.org
The table below summarizes key methodologies for stereoselective synthesis.
| Methodology | Principle | Key Reagents/Catalysts | Advantages | Reference(s) |
| Chiral Auxiliary | Formation and separation of diastereomers, followed by stereospecific reaction and auxiliary removal. | (-)-Menthol, BINOL, TADDOL | Well-established, high diastereoselectivity, versatile. | tandfonline.comtamu.eduuh.edu |
| Organocatalysis | Asymmetric induction via desymmetrization or kinetic resolution of prochiral or racemic precursors. | Chiral Phosphoric Acids, N-Heterocyclic Carbenes (NHCs) | Metal-free, high enantioselectivity, wide substrate scope. | researchgate.netresearchgate.net |
| Dynamic Kinetic Resolution | Combination of in-situ racemization of starting material with stereoselective reaction. | Chiral Nucleophilic Catalysts | High theoretical yield (up to 100%), efficient use of racemic starting material. | acs.org |
| Axis-to-Center Chirality Transfer | Transfer of axial chirality from an auxiliary (e.g., binaphthyl) to the phosphorus center. | Binaphthyloxy phosphonates, Grignard reagents | Stereospecific, high diastereoselectivity. | nih.gov |
The application of green chemistry principles to the synthesis of this compound and its analogues aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. google.com This involves a critical evaluation of reagents, solvents, and reaction conditions.
A primary goal is to improve atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov Syntheses that utilize catalytic reagents are inherently more atom-economical than those requiring stoichiometric amounts of activating agents or protecting groups, which are ultimately discarded as waste. nih.gov For example, developing catalytic C-P bond-forming reactions would be a significant green advancement over traditional methods that may generate substantial byproducts.
The choice of solvents is another critical aspect. Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents, or performing reactions under solvent-free conditions where possible. mdpi.com For instance, exploring solid-state or microwave-assisted solvent-free syntheses can significantly reduce solvent waste. mdpi.comgoogle.com
Energy efficiency is also a key consideration. mdpi.com Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis, while requiring electrical energy, can dramatically shorten reaction times from hours to minutes, potentially leading to a net reduction in energy use and improved product yields. google.com
Finally, adopting catalytic strategies is a cornerstone of green synthesis. This includes using recyclable heterogeneous catalysts or highly efficient organocatalysts that can be used in low loadings. researchgate.netgoogle.com Such approaches not only improve atom economy but also simplify product purification, as the catalyst can be easily separated from the reaction mixture. Comparing different synthetic routes using metrics like Process Mass Intensity (PMI)—the total mass of input materials (water, solvents, reagents) per kilogram of product—can provide a quantitative assessment of their environmental footprint. nih.gov
For the scalable production of this compound and its analogues, flow chemistry presents numerous advantages over traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a reactor, offering precise control over reaction parameters such as temperature, pressure, and residence time.
Key benefits of this approach include:
Enhanced Safety: Flow reactors have a very small reaction volume at any given moment, which significantly mitigates the risks associated with highly exothermic reactions or the use of hazardous reagents and intermediates. The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing thermal runaways.
Improved Efficiency and Yield: The precise control over reaction conditions and superior mixing in microreactors often lead to higher yields, better selectivity, and reduced byproduct formation compared to batch reactors.
Scalability: Scaling up a flow process is typically more straightforward than for a batch process. Instead of designing larger, more complex vessels, production can be increased by either running the system for a longer duration, using a larger reactor, or by "numbering up"—operating multiple reactors in parallel.
Process Automation: Flow systems are well-suited for automation, allowing for integrated synthesis, workup, and purification steps in a continuous sequence. This can streamline multi-step syntheses and reduce manual handling.
The synthesis of substituted benzoic acid derivatives has been successfully demonstrated in continuous flow systems. For example, the aerobic oxidation of a toluene (B28343) derivative to the corresponding benzoic acid has been achieved in a continuous-flow reactor. Similarly, multi-step syntheses of active pharmaceutical ingredients (APIs), including those starting from benzoic acid precursors, have been developed, showcasing the robustness of flow technology for complex molecular construction. These examples provide a strong basis for developing a scalable, safe, and efficient continuous manufacturing process for this compound.
Purification and Isolation Techniques for Research-Scale Synthesis
The effective purification and isolation of this compound from a crude reaction mixture are critical for obtaining a sample of high purity for subsequent analysis and application. The presence of two acidic functional groups—a phosphinic acid and a carboxylic acid—largely dictates the appropriate techniques.
Crystallization is the preferred method for purifying solid compounds. However, phosphonic and phosphinic acids can be challenging to crystallize, often forming hygroscopic oils or amorphous solids. researchgate.net A common strategy to overcome this is to convert the acid into a salt. Adjusting the pH of an aqueous solution of the crude product with a base, such as sodium hydroxide, to form the monosodium or disodium (B8443419) salt can induce crystallization, yielding a more stable, crystalline solid that is easier to handle. researchgate.net Solvent systems such as water/acetone or water/acetonitrile (B52724) are often effective for the recrystallization of such polar compounds. researchgate.net
Chromatography is a versatile technique for purification when crystallization is not feasible or for separating the desired product from impurities with similar solubility. Given the high polarity of the target compound, normal-phase column chromatography on silica (B1680970) gel typically requires a very polar eluent system, such as a mixture of chloroform, methanol, and water. nih.gov For less polar esterified analogues, standard silica gel chromatography with hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients is effective.
For the separation of chiral analogues, specialized chromatographic methods are necessary. Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is a powerful analytical and preparative tool for resolving enantiomers of organophosphorus compounds. researchgate.net
Acid-Base Extraction is a fundamental and highly effective workup technique. The acidic nature of the target compound allows it to be selectively extracted from an organic solvent (e.g., ethyl acetate) into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). Neutral and basic impurities remain in the organic phase. The aqueous layer can then be washed with a fresh organic solvent to remove any remaining non-acidic impurities before being re-acidified (e.g., with HCl) to precipitate the pure product, which can then be extracted back into an organic solvent or collected by filtration if it is a solid.
Diastereomeric Resolution is a classical method for isolating enantiomers of chiral analogues. The racemic phosphinic acid is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a mixture of diastereomeric salts. These diastereomers can then be separated by fractional crystallization. acs.org After separation, the pure diastereomer is treated with acid to liberate the desired enantiomer of the phosphinic acid.
Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy Methyl Phosphoryl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the constitution and stereochemistry of 2-[Hydroxy(methyl)phosphoryl]benzoic acid .
¹H, ¹³C, and ³¹P NMR for Structural Confirmation and Electronic Environment Analysis
The confirmation of the molecular framework of This compound is achieved through the analysis of its ¹H, ¹³C, and ³¹P NMR spectra. Each spectrum provides unique insights into the different nuclei present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the methyl group attached to the phosphorus atom. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the carboxylic acid and the phosphoryl groups. The integration of the signals would confirm the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments within the molecule. Key signals would include those for the carboxyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons, particularly the carbon atom directly bonded to the phosphorus, will provide valuable information about the electronic interactions between the phosphoryl group and the benzene (B151609) ring.
³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR spectroscopy is a crucial technique for its characterization. A single resonance in the proton-decoupled ³¹P NMR spectrum would confirm the presence of a single phosphorus environment. The chemical shift of this signal is indicative of the oxidation state and coordination environment of the phosphorus atom.
A representative table of expected NMR data is presented below:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 1.5 - 2.5 | Doublet | JP-H | P-CH₃ |
| ¹H | 7.0 - 8.5 | Multiplets | Aromatic Protons | |
| ¹H | 10.0 - 13.0 | Singlet (broad) | COOH | |
| ¹³C | 20 - 30 | Doublet | JP-C | P-CH₃ |
| ¹³C | 120 - 140 | Multiplets | Aromatic Carbons | |
| ¹³C | 165 - 175 | Singlet | COOH | |
| ³¹P | 20 - 40 | Singlet | P=O |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To establish the precise connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For This compound , COSY would be instrumental in assigning the relative positions of the protons on the aromatic ring by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the phosphoryl group, the methyl group, and the benzoic acid moiety. For instance, correlations between the methyl protons and the phosphorus atom, as well as between the aromatic protons and the carboxyl carbon, would be expected.
Dynamic NMR Studies for Conformational Analysis
The rotational freedom around the C-P bond in This compound may lead to different stable conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. By analyzing changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and to identify the preferred conformation of the molecule in solution.
Mass Spectrometry
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of This compound with a high degree of confidence, as the measured exact mass can be compared to the calculated mass for a given chemical formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) | Elemental Formula |
| [M+H]⁺ | 217.0311 | To be determined | C₈H₁₀O₄P | |
| [M-H]⁻ | 215.0166 | To be determined | C₈H₈O₄P |
Fragmentation Pattern Analysis for Structural Elucidation
In addition to determining the molecular weight, mass spectrometry can provide valuable structural information through the analysis of the fragmentation patterns of the molecule. Techniques such as tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
For This compound , characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). The cleavage of the P-C bond could also be a prominent fragmentation pathway. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing a fingerprint based on the vibrations of its constituent atoms.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its distinct chemical moieties.
The presence of the carboxylic acid group is confirmed by a very broad O–H stretching band, typically observed in the region of 3300-2500 cm⁻¹. vscht.czorgchemboulder.com This broadness is a result of intermolecular hydrogen bonding. Superimposed on this are the sharper C–H stretching bands. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, intense band, generally found between 1760 and 1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com The position of this band can be influenced by factors such as dimerization and conjugation. Additionally, the C–O stretching and O–H bending vibrations of the carboxylic acid group are expected in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. orgchemboulder.com
The phosphinic acid group also presents characteristic absorption bands. The P=O stretching vibration is typically observed as a strong band in the infrared spectrum. For phosphinic acids, this band can be found around 1168 cm⁻¹. researchgate.net The P-OH stretching vibration also gives a characteristic absorption. researchgate.net Furthermore, the presence of the methyl group attached to the phosphorus atom would be indicated by C-H stretching and bending vibrations. Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region, while C-C stretching vibrations within the benzene ring occur in the 1625-1430 cm⁻¹ range. mdpi.com
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Carboxylic Acid | O–H Stretch | 3300-2500 (very broad) |
| C=O Stretch | 1760-1690 (strong) | |
| C–O Stretch | 1320-1210 | |
| O–H Bend | 1440-1395 and 950-910 | |
| Phosphinic Acid | P=O Stretch | ~1170 |
| P–OH Stretch | ~970 | |
| P–CH₃ Stretch | ~1405 | |
| Aromatic Ring | C–H Stretch | 3100-3000 |
| C=C Stretch | 1625-1430 | |
| Methyl Group | C–H Stretch | ~2950 |
Note: The exact positions of the peaks can vary based on the sample's physical state (solid or solution) and intermolecular interactions.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a valuable complementary technique to FTIR, providing information on the vibrational modes of a molecule. While FTIR relies on changes in the dipole moment, Raman spectroscopy is dependent on changes in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in each technique.
For this compound, Raman spectroscopy can provide further insight into its molecular structure. The P=O stretching vibration, which is strong in the IR, is also typically observable in the Raman spectrum. mdpi.com Similarly, the vibrations of the aromatic ring often give rise to strong and characteristic Raman bands. irdg.org The symmetric stretching of the benzene ring is a particularly strong feature. Non-polar bonds, which may be weak or absent in the FTIR spectrum, can sometimes be more readily observed in the Raman spectrum. The P-C bond stretching vibration would also be expected to be Raman active.
By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be achieved, leading to a more thorough understanding of the molecular structure of this compound. aip.org
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would reveal how the molecules pack in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding. It is expected that the carboxylic acid and phosphinic acid moieties would be involved in an extensive network of hydrogen bonds, potentially leading to the formation of dimers or more complex supramolecular structures. The analysis would also confirm the geometry around the phosphorus atom.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds like this compound. echemi.comquora.com A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase. sigmaaldrich.com
The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or phosphoric acid to ensure the analyte is in a single protonation state and to improve peak shape. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light. echemi.com The purity of the sample can be determined by the relative area of the main peak corresponding to the compound. This method can also be scaled for preparative separation to isolate the compound. sielc.com
Table 2: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 230 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for volatile derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com However, this compound itself is not sufficiently volatile or thermally stable for direct GC analysis due to its polar functional groups. analysis.rsresearchgate.net Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. nih.gov
Common derivatization strategies for compounds containing acidic protons include silylation or methylation. oup.comcolostate.edu For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the acidic O-H and P-OH protons into trimethylsilyl (B98337) (TMS) ethers and esters. oup.comoup.com
The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govcromlab-instruments.es The GC separates the derivatized compound from any impurities, and the mass spectrometer provides a fragmentation pattern that can confirm the structure of the derivative and, by extension, the original molecule. nih.gov This approach is particularly useful for identifying and quantifying trace impurities. oup.com
Derivatization Strategies and Analogue Synthesis for Functional Exploration
Esterification of Carboxylic and Phosphoryl Groups
Esterification of the acidic protons of the carboxyl and phosphoryl moieties represents a primary strategy for modifying the polarity, solubility, and metabolic stability of the parent compound.
The synthesis of esters from 2-[hydroxy(methyl)phosphoryl]benzoic acid can be directed to selectively modify the carboxylic acid group, the phosphinic acid group, or both.
Carboxylic Acid Esterification: The carboxylic acid can be readily esterified using standard methods such as the Fischer-Speier esterification. This typically involves reacting the compound with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. rsc.org The reaction is generally heated under reflux to drive the equilibrium towards the ester product. rsc.org
Phosphinic Acid (Phosphoryl Group) Esterification: Direct esterification of phosphinic acids is more challenging than that of carboxylic acids and often requires more forcing conditions. tandfonline.com However, microwave (MW) irradiation has emerged as an effective technique to promote this reaction. tandfonline.com Studies on analogous phosphinic acids have shown that direct reaction with alcohols can be achieved at elevated temperatures (160-235 °C) under MW irradiation. tandfonline.com The efficiency of this process can be significantly enhanced by using ionic liquids (ILs), such as [bmim][PF6], as catalysts. tandfonline.com This combination allows for the synthesis of phosphinate esters in good to excellent yields at lower temperatures and in shorter reaction times compared to MW-assisted synthesis without a catalyst. tandfonline.com
Diester Synthesis: The synthesis of a diester, with both the carboxylic and phosphinic acid groups esterified, would likely require a stepwise approach due to the different reactivity of the two functional groups. For instance, the more reactive carboxylic acid could be esterified first, followed by the more demanding phosphinic acid esterification under microwave conditions. Alternatively, a highly reactive alkylating agent in the presence of a base could potentially alkylate both acidic sites simultaneously.
Table 1: Representative Esterification Conditions for Acidic Groups
| Functional Group | Reagent/Method | Catalyst | Conditions | Product Type |
|---|---|---|---|---|
| Carboxylic Acid | Alcohol (e.g., Methanol) | Conc. H₂SO₄ | Reflux | Carboxylate Ester |
| Phosphinic Acid | Alcohol (e.g., Pentanol) | None | Microwave (160-235°C) | Phosphinate Ester |
| Phosphinic Acid | Alcohol (e.g., Pentanol) | Ionic Liquid (e.g., [bmim][PF₆]) | Microwave (140-200°C) | Phosphinate Ester |
The stability of the resulting esters to hydrolysis is a critical factor for their potential application. Both phosphinate and carboxylate esters are susceptible to hydrolysis under acidic and basic conditions, though their relative stabilities can differ. nih.govepa.gov
Phosphinate Ester Hydrolysis: The hydrolysis of phosphinate esters is influenced by factors such as steric hindrance at the phosphorus atom and the nature of the ester group. nih.gov Alkaline hydrolysis of phosphinates generally proceeds via a bimolecular nucleophilic attack on the phosphorus atom. nih.gov Increased steric bulk on the substituents of the phosphorus atom can significantly decrease the rate of hydrolysis. nih.gov For example, studies on a series of ethyl phosphinates showed that increasing steric hindrance from ethyl to di-tert-butyl groups drastically reduced the reaction rate. nih.gov
Carboxylate Ester Hydrolysis: Similarly, carboxylate esters undergo hydrolysis, typically through a base-catalyzed acyl-oxygen fission (BAC2) mechanism. epa.gov The rate is dependent on the steric and electronic properties of both the acyl and alkoxy portions of the molecule.
In general, phosphonate (B1237965) esters are recognized for their superior stability compared to some other phosphate (B84403) esters. acs.org The relative hydrolysis rates of phosphinate versus carboxylate esters can be complex and depend on the specific molecular structure and reaction conditions. epa.gov Under acidic catalysis, some phosphonate derivatives have been observed to hydrolyze faster than their methyl ester counterparts, while under basic conditions, the reverse can be true. nih.gov
Amide and Peptide Conjugation via Carboxylic Acid
The carboxylic acid group of this compound is a prime site for the formation of amide bonds, enabling conjugation to amino acids, peptides, or other amine-containing molecules. This strategy is fundamental in medicinal chemistry for creating peptidomimetics or targeted drug delivery systems.
The formation of an amide bond requires the activation of the carboxylic acid. iris-biotech.de This is typically achieved using a peptide coupling reagent. luxembourg-bio.com The activated carboxylic acid intermediate then reacts with the amine component to form the stable amide linkage. A wide variety of coupling reagents are available, each with different reactivities and suitabilities for specific applications, especially when dealing with sterically hindered substrates. iris-biotech.deuniurb.it
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. peptide.com They are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions like racemization.
Onium Salts (Aminium/Uronium and Phosphonium): These reagents are highly efficient and widely used for both solution-phase and solid-phase peptide synthesis (SPPS). luxembourg-bio.com
Aminium/Uronium Salts: HATU, HBTU, and HCTU are powerful activating agents that generate highly reactive OAt or OBt esters.
Phosphonium Salts: PyBOP and PyAOP are also highly effective, particularly for difficult couplings or when trying to avoid side reactions sometimes associated with uronium salts. luxembourg-bio.compeptide.com
The general procedure involves dissolving this compound, the desired amine component, the coupling reagent, and a non-nucleophilic base (like Diisopropylethylamine, DIEA) in an appropriate aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Additive (often required) | Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, OxymaPure® | Cost-effective, widely used; byproduct removal can be an issue (DCC). |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | None (contains activator moiety) | Highly reactive and efficient; suitable for difficult couplings. |
| Phosphonium Salts | PyBOP, PyAOP | None (contains activator moiety) | Very effective, especially for sterically hindered amino acids and cyclization. luxembourg-bio.com |
Salt Formation and Ionic Liquid Derivatives
The acidic nature of both the carboxylic and phosphinic acid groups allows for the formation of various salts and the potential synthesis of ionic liquid derivatives.
Salt Formation: Simple deprotonation of one or both acidic groups with an appropriate inorganic or organic base (e.g., sodium hydroxide, potassium carbonate, triethylamine) will yield the corresponding carboxylate and/or phosphinate salt. prepchem.com Salt formation is a common strategy to dramatically increase the aqueous solubility of an organic acid. Depending on the stoichiometry of the base used, it is possible to form a mono-anionic or di-anionic salt of this compound.
Ionic Liquid Derivatives: Ionic liquids (ILs) are salts with melting points below 100 °C. Phosphonium-based ILs, in particular, are noted for their thermal stability. arpnjournals.org Derivatives of this compound could be envisioned as components of novel ionic liquids. This could be achieved through two main routes:
Anionic Component: The compound could be deprotonated to form a di-anion, which is then paired with a large, asymmetric organic cation (e.g., a tetraalkylphosphonium or imidazolium cation) to form an IL.
Cationic Component: While less direct for this specific molecule, a synthetic route could install a quaternary phosphonium or ammonium center onto the structure, which would then be paired with a suitable anion (e.g., bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻)). researchgate.netnih.gov
The synthesis of phosphonium-based ILs often involves the quaternization of a phosphine (B1218219) with a haloalkane, followed by an anion exchange (metathesis) reaction. arpnjournals.orgnih.gov Creating an ionic liquid from this compound would significantly alter its properties, creating a non-volatile derivative with unique solvation characteristics.
Modification of the Aromatic Ring
The benzene (B151609) ring of this compound can be modified through various reactions, most notably electrophilic aromatic substitution (EAS).
In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. Both the carboxylic acid group (-COOH) and the phosphoryl group (-P(O)(OH)CH₃) are electron-withdrawing groups (EWGs). wikipedia.orgaakash.ac.in
Directing Effects:
-COOH group: This is a classic deactivating and meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of substitution. The ortho and para positions are particularly deactivated, making the meta position the most favorable site for electrophilic attack. wikipedia.org
-P(O)(OH)CH₃ group: The phosphoryl group is also strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the positive formal charge on the phosphorus. Therefore, it also acts as a deactivating and meta-directing group.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro- and 5-nitro-2-[hydroxy(methyl)phosphoryl]benzoic acid |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo- and 5-bromo-2-[hydroxy(methyl)phosphoryl]benzoic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfo- and 5-sulfo-2-[hydroxy(methyl)phosphoryl]benzoic acid |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ | R⁺ / RCO⁺ | Reaction is highly unlikely due to the strong deactivation of the ring by two EWGs. wikipedia.org |
Synthesis of Phosphoryl-Modified Analogues
Modification of the phosphoryl group itself provides another avenue for creating analogues with altered properties such as polarity, acidity, and coordinating ability.
The phosphorus center in this compound is in the +5 oxidation state (P(V)). Chemical transformations can alter this state, leading to different classes of organophosphorus compounds.
Oxidation: While the phosphorus is already in a high oxidation state, oxidative conditions can lead to the cleavage of the P–C bond. For example, the oxidation of methylphosphonic acid in supercritical water has been shown to yield phosphoric acid as the final phosphorus-containing product. researchgate.net This suggests that harsh oxidative treatment of this compound could potentially break the P-methyl or P-aryl bond to form a phosphate derivative, although this is a degradative rather than a synthetic pathway. A more synthetically relevant transformation is the oxidation of phosphinic acids (R₂P(O)H) to phosphonic acids (RP(O)(OH)₂), a common method for preparing the latter. mdpi.com
Reduction: The reduction of the P=O bond in the phosphinic acid moiety offers a route to analogues containing a P(III) center. The reduction of tertiary phosphine oxides, a class of compounds that includes phosphinates, to the corresponding phosphines is a well-established transformation. researchgate.net Silanes have emerged as powerful and selective reducing agents for this purpose, often replacing harsher reagents like lithium aluminum hydride. libretexts.org Various silanes, such as trichlorosilane (HSiCl₃), phenylsilane (PhSiH₃), and polymethylhydrosiloxane (PMHS), can effectively deoxygenate phosphine oxides. libretexts.orgchemistrysteps.combris.ac.uk These reactions can be uncatalyzed at high temperatures or proceed under milder conditions with the addition of catalysts like titanium or copper complexes. researchgate.netbris.ac.uk The resulting phosphine analogue of this compound would exhibit significantly different chemical properties, including acting as a ligand for transition metals.
Table 2: Reagents for the Reduction of Phosphine Oxides to Phosphines
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| Trichlorosilane (HSiCl₃) | Alone or with a tertiary amine base | Widely used, effective for a range of phosphine oxides. libretexts.org |
| Phenylsilane (PhSiH₃) | Often requires a catalyst or initiator | A common silane reductant. libretexts.org |
| Polymethylhydrosiloxane (PMHS) | High temperature (200–250 °C) without catalyst | Inexpensive and low-toxicity polymeric silane. bris.ac.uk |
| Tetramethyldisiloxane (TMDS) | Catalytic Ti(OiPr)₄ or Cu complexes | Efficient and chemoselective hydride source. researchgate.net |
| Diisobutylaluminium hydride (DIBAL-H) | Stoichiometric, ambient temperature | Can be inhibited by reaction byproducts. researchgate.net |
The methyl group attached to the phosphorus atom is another site for synthetic modification. The adjacent phosphoryl (P=O) group increases the acidity of the α-protons on the methyl group, analogous to the α-protons of a ketone. nih.govlibretexts.org This allows for deprotonation to form a phosphorus-stabilized carbanion, which can then react with various electrophiles.
Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium or LDA), could generate an α-lithiated intermediate. This nucleophilic species can then be trapped with electrophiles such as alkyl halides, aldehydes, or ketones to install new carbon-based substituents on the methyl group. This strategy provides a direct method for elongating or branching the P-alkyl chain. The principles of α-lithiation are well-established in organic synthesis, though their application directly to P-methyl phosphinates requires careful optimization to avoid competing reactions at the acidic P-OH or carboxylic acid protons, which would likely require protection beforehand. aklectures.comepa.gov
Halogenation: Alpha-halogenation of carbonyl compounds is a standard transformation that can proceed under either acidic or basic conditions. amazonaws.com By analogy, the P-methyl group could potentially undergo halogenation. Under basic conditions, the reaction proceeds via an enolate-like intermediate and can be difficult to stop at mono-halogenation, often leading to polyhalogenated products. nih.govlibretexts.org Acid-catalyzed halogenation, proceeding through an enol-like tautomer, is generally more controllable and typically yields the mono-halogenated product. amazonaws.com These halogenated analogues could serve as precursors for further synthetic transformations.
Polymerization and Supramolecular Assembly Applications as Building Blocks
The trifunctional nature of this compound, possessing a carboxylic acid, a phosphinic acid, and an aromatic ring, makes it an attractive building block (monomer) for the construction of polymers and supramolecular structures.
Polymerization: Polymers containing phosphonic or phosphinic acid groups in their side chains are of significant interest for applications such as proton exchange membranes in fuel cells, ion-exchange resins, and biomedical materials. There are two primary approaches to synthesizing such polymers: the polymerization of a monomer already containing the acid group, or the post-polymerization modification of a pre-formed polymer. chemistrysteps.com The benzoic acid moiety of the title compound could be converted into a polymerizable group, for example, by introducing a vinyl or styrenyl substituent via a cross-coupling reaction (see section 4.4.2). Subsequent radical polymerization would yield a polymer with pendant this compound units. chemistrysteps.com Alternatively, the carboxylic acid and P-OH groups could potentially participate in condensation polymerization reactions to form polyesters or polyanhydrides, although the reactivity of the phosphinic acid in this context would need specific catalytic conditions.
Supramolecular Assembly and MOFs: The phosphinic acid and carboxylic acid groups are excellent functionalities for directing supramolecular assembly through hydrogen bonding or for coordinating to metal ions to form metal-organic frameworks (MOFs). bris.ac.uk MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. bris.ac.uk Benzoic acid and its derivatives are common linkers in MOF synthesis. bris.ac.uk Similarly, phosphinic acids have been successfully employed as building units in coordination polymers and MOFs, with their properties falling between those of carboxylates and phosphonates. The combination of both a carboxylate and a phosphinate coordinating group within the same molecule is particularly powerful. A novel ligand combining phosphinate and phosphonate groups has been used to construct a MOF structure, demonstrating that linkers with different phosphorus-based coordinating groups can form isoreticular structures, bridging the gap between different classes of MOFs. This highlights the potential of this compound as a bifunctional linker for creating novel MOFs with potentially unique pore environments and properties.
Mechanistic Investigations of Chemical Reactivity and Catalytic Potential
Acid-Base Chemistry and Protonation Equilibria
The chemical behavior of 2-[Hydroxy(methyl)phosphoryl]benzoic acid is significantly influenced by its acidic functional groups: a carboxylic acid group (-COOH) and a phosphonic acid group (-P(O)(OH)CH₃). The protonation equilibria of this molecule are characterized by at least two distinct dissociation constants (pKa values), corresponding to the stepwise loss of protons from these groups.
Therefore, this compound is a polyprotic acid. The first proton to dissociate will be the most acidic one, likely from the phosphonic acid group, followed by the proton from the carboxylic acid group. The Henderson-Hasselbalch equation can be used to calculate the fraction of the protonated, neutral forms of the acid across a pH range. researchgate.net The precise pKa values are highly dependent on factors such as the solvent and the electronic effects of the substituents on the aromatic ring. The resulting anion, a phosphinyl-carboxylate, is stabilized by intramolecular hydrogen bonding, which can influence its acidity relative to simpler benzoic or phosphonic acids.
Complexation with Metal Ions and Coordination Chemistry
The presence of both carboxylate and phosphinyl oxygen donor atoms makes this compound a versatile ligand for coordinating with a wide range of metal ions. The coordination can occur through the carboxylic group, the phosphinyl group, or both, leading to the formation of chelate rings and potentially polynuclear structures.
The synthesis of transition metal complexes with ligands analogous to this compound, such as 2-(diphenylphosphino)benzoic acid, has been well-documented. nih.gov These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. rasayanjournal.co.inijsr.netnih.gov For example, reacting 2-(diphenylphosphino)benzoic acid with a gold(I) source like (tht)AuCl (where tht is tetrahydrothiophene) yields the corresponding phosphane-gold(I) complex. nih.gov
The characterization of these complexes involves a suite of analytical techniques.
Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=O (carboxylate) and P=O (phosphinyl) groups.
NMR Spectroscopy: Provides information about the structure of the complex in solution. For phosphine-containing ligands, ³¹P NMR is particularly useful for confirming coordination, as the signal shifts upon complexation. nih.gov
Elemental Analysis: Determines the stoichiometry of the metal-ligand complex. ijsr.net
In complexes of the related ligand 2-(diphenylphosphino)benzoic acid with gold(I), both linear and trigonal-planar coordination geometries have been observed. nih.gov For instance, the complex [Au(PPh₂(o-BzOH))₃]Cl features a gold atom in a trigonal-planar arrangement with three phosphorus atoms, with the structure stabilized by intramolecular hydrogen bonds between the carboxylic acid protons and the chloride anion. nih.gov The Au-P bond length in this complex was determined to be 2.412(2) Å. nih.gov Complexes with other transition metals like Co(II), Ni(II), and Cu(II) often exhibit octahedral or distorted octahedral geometries. ijsr.net
Interactive Table: Selected Transition Metal Complexes with Benzoic Acid Derivatives
| Complex | Metal Ion | Ligand | Geometry | Reference |
| [Au(PPh₂(o-BzOH))₃]Cl | Au(I) | 2-(diphenylphosphino)benzoic acid | Trigonal-planar | nih.gov |
| [Mn(L)₂(H₂O)₂] | Mn(II) | 4-(3-bromo-5-chloro-2-hydroxybenzlidimino) Benzoic Acid | Octahedral | ijsr.net |
| [Co(L)₂(H₂O)₂] | Co(II) | 4-(3-bromo-5-chloro-2-hydroxybenzlidimino) Benzoic Acid | Distorted Octahedral | ijsr.net |
| [Cu(L)₂(H₂O)₂] | Cu(II) | 4-(3-bromo-5-chloro-2-hydroxybenzlidimino) Benzoic Acid | Distorted Octahedral | ijsr.net |
| [Cd₀.₅(L)(H₂O)] | Cd(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Octahedral | nih.gov |
The coordination chemistry of f-block elements (lanthanides and actinides) with phosphinyl-carboxylate ligands is of interest for applications in separation science and materials chemistry. Both the carboxylate and phosphonate (B1237965)/phosphinyl groups are strong donors for hard metal ions like lanthanides (Ln³⁺) and actinides (An³⁺/An⁴⁺). researchgate.netresearchgate.net
Studies on related ligands, such as 2-[(phosphinoyl)methyl]benzoxazoles, show that they can act as either monodentate donors through the phosphinyl oxygen (P=O) or as bidentate chelating ligands using both the P=O and a nitrogen donor. researchgate.net For this compound, chelation involving one carboxylate oxygen and the phosphinyl oxygen to form a stable seven-membered ring is highly probable.
For actinides, the coordination environment is similarly complex. The high effective charge and varied coordination geometries of ions like uranyl (UO₂²⁺) allow them to interact strongly with both carboxylic and phosphonate groups. researchgate.net While the general principles of transition metal chemistry apply, the more diffuse 5f orbitals in actinides lead to distinct coordination behaviors. scispace.com Polyoxoanions (POAs) containing phosphorus have been developed as complexants for actinide immobilization, highlighting the strong affinity of these elements for phosphate (B84403) and phosphonate moieties. anl.gov
Ligand Field Theory (LFT) is an application of molecular orbital theory that describes the electronic structure of coordination complexes. wikipedia.org It considers the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands, leading to a splitting of the d-orbitals into different energy levels. purdue.edulibretexts.org The magnitude of this splitting (Δ) and the resulting electronic configuration depend on the metal ion, its oxidation state, the coordination geometry, and the nature of the ligand. libretexts.org
The 2-[Hydroxy(methyl)phosphoryl]benzoate anion acts as a ligand through its oxygen donor atoms from the carboxylate and phosphinyl groups. These are classified as hard donors. In LFT, ligands are characterized by their ability to act as σ-donors and π-donors/acceptors. york.ac.uk
σ-donation: The lone pairs on the oxygen atoms form sigma bonds with the metal's empty d-orbitals (specifically the eg set, dz² and dx²-y², in an octahedral field). youtube.com This interaction raises the energy of the eg orbitals.
Oxygen-donor ligands are generally considered weak-field ligands, meaning they cause a relatively small d-orbital splitting (small Δₒ). dalalinstitute.com This has important consequences for the electronic structure of the metal complexes:
Interactive Table: Predicted Electronic Properties of Complexes
| Property | Description | Implication for 2-[Hydroxy(methyl)phosphoryl]benzoate Complexes |
| Ligand Field Strength | Weak-field | Small Δₒ |
| Spin State | High-spin | For d⁴-d⁷ metal ions, electrons will occupy the higher-energy eg orbitals before pairing in the lower-energy t₂g orbitals. |
| Color | Typically pale | The small energy gap (Δₒ) corresponds to the absorption of lower-energy light (longer wavelengths). |
The precise electronic structure will depend on the specific metal ion and the coordination geometry (e.g., octahedral, tetrahedral, or square planar), as each geometry results in a different d-orbital splitting pattern. libretexts.org
Role in Organic Reactions as Catalyst or Reagent
The inherent Brønsted acidity of this compound, stemming from both its carboxylic and phosphonic acid functionalities, gives it the potential to act as an acid catalyst or promoter in various organic reactions. Acid catalysts function by donating a proton to a substrate, thereby increasing its electrophilicity and accelerating the reaction rate.
While specific catalytic applications of this compound are not widely reported, its structural features suggest suitability for reactions such as:
Esterification: Catalyzing the reaction between a carboxylic acid and an alcohol.
Hydrolysis: Promoting the cleavage of esters or amides.
Condensation Reactions: Facilitating reactions like aldol (B89426) or Claisen condensations that are often promoted by acids.
The bifunctional nature of the molecule, possessing two acidic sites with different pKa values, could offer unique reactivity or selectivity compared to simple monoprotic acid catalysts like benzoic acid. Furthermore, its ability to coordinate with metal ions suggests potential applications in Lewis acid catalysis, where a metal complex of the ligand, rather than the free ligand itself, would be the active catalytic species.
Organocatalysis Involving the Phosphoryl or Carboxylic Acid Functionality
The unique bifunctional nature of this compound, possessing both a Brønsted acidic phosphoryl group and a carboxylic acid moiety, presents significant potential for its application in organocatalysis. The spatial arrangement of these two functional groups on the aromatic ring allows for cooperative activation of substrates, a key principle in modern organocatalysis.
The phosphoryl group, with its acidic proton, can act as a hydrogen-bond donor, activating electrophiles. Simultaneously, the carboxylic acid functionality can engage in various non-covalent interactions, including hydrogen bonding, to orient and activate nucleophiles. This dual activation mode is anticipated to facilitate a wide range of chemical transformations.
While specific studies detailing the organocatalytic applications of this compound are not extensively documented in publicly available literature, the principles of bifunctional catalysis strongly suggest its potential utility in reactions such as:
Aldol and Mannich-type reactions: The phosphoryl group could activate the carbonyl component, while the carboxylic acid deprotonates the pro-nucleophile, facilitating a concerted or sequential reaction pathway.
Michael additions: Similar to the above, dual activation of both the Michael acceptor and donor is a plausible catalytic role.
Cycloadditions: The geometric constraints and electronic nature of the catalyst could enforce stereoselectivity in cycloaddition reactions by organizing the diene and dienophile.
The reactivity and selectivity in such catalytic cycles would be highly dependent on the formation of well-defined transition states, stabilized by the dual hydrogen-bonding interactions with the catalyst.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
However, a hypothetical kinetic study of a reaction catalyzed by this compound would likely involve monitoring the reaction progress under various conditions to determine key parameters.
Hypothetical Kinetic Data for a Model Reaction
Consider a model Michael addition reaction catalyzed by this compound. A kinetic investigation might yield data similar to that presented in the interactive table below.
| Experiment | Catalyst Conc. (mol%) | Substrate A Conc. (M) | Substrate B Conc. (M) | Initial Rate (M/s) |
| 1 | 5 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 10 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 5 | 0.2 | 0.1 | 2.5 x 10⁻⁵ |
| 4 | 5 | 0.1 | 0.2 | 1.3 x 10⁻⁵ |
From such data, the reaction order with respect to the catalyst and each reactant could be determined, providing insights into the rate-determining step of the catalytic cycle. For instance, a first-order dependence on the catalyst concentration would suggest that the catalyst is directly involved in the rate-limiting step.
Thermodynamic studies would involve computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface of the reaction. These studies would help in identifying the most stable catalyst-substrate complexes and the transition state structures.
Hypothetical Thermodynamic Parameters from DFT Calculations
| Parameter | Value (kcal/mol) |
| ΔG‡ (Activation Free Energy) | 15.2 |
| ΔH‡ (Activation Enthalpy) | 12.8 |
| -TΔS‡ (Entropic Contribution) | 2.4 |
| ΔG_reaction (Free Energy of Reaction) | -8.5 |
These thermodynamic parameters would offer a quantitative understanding of the reaction's feasibility and the energy barriers involved. A relatively low activation free energy would be indicative of an efficient catalytic process. The entropic contribution could provide information about the degree of order in the transition state, which is expected to be significant in a bifunctional catalytic system where two molecules are brought together by the catalyst.
Further experimental validation through techniques like isothermal titration calorimetry (ITC) could be employed to measure the binding affinities between the catalyst and the substrates, corroborating the computational findings.
Computational Chemistry and Theoretical Modeling of 2 Hydroxy Methyl Phosphoryl Benzoic Acid
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. vjst.vn For "2-[Hydroxy(methyl)phosphoryl]benzoic acid," DFT calculations are instrumental in predicting its fundamental chemical and physical properties. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results. dntb.gov.ua
The first step in the computational analysis of "this compound" is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule on its potential energy surface. mdpi.com For a flexible molecule like this, with rotatable bonds connecting the phosphoryl and benzoic acid moieties, multiple conformers may exist.
Conformational analysis is therefore crucial to identify the global minimum energy structure as well as other low-energy conformers that might be present under different conditions. nih.gov By systematically rotating the key dihedral angles, a potential energy surface can be mapped, revealing the energetic barriers between different conformations. The optimized geometry provides essential information on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformation of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| P=O | 1.485 |
| P-C(aryl) | 1.798 |
| P-C(methyl) | 1.812 |
| P-O(hydroxy) | 1.576 |
| C(aryl)-C(OOH) | 1.491 |
| C=O | 1.215 |
| C-O(H) | 1.358 |
| **Bond Angles (°) ** | |
| O=P-C(aryl) | 115.2 |
| O=P-C(methyl) | 116.8 |
| C(aryl)-P-C(methyl) | 105.4 |
| C(aryl)-C-C=O | 121.3 |
| **Dihedral Angles (°) ** | |
| C(aryl)-C(aryl)-P-O | -85.7 |
Note: This data is illustrative and based on typical values for similar molecular fragments.
The electronic properties of "this compound" are primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. actascientific.com
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The distribution of these orbitals across the molecule can pinpoint the regions most likely to be involved in chemical reactions. For "this compound," the HOMO is expected to be localized on the electron-rich benzoic acid ring, while the LUMO may be distributed over the electron-withdrawing phosphoryl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
| Ionization Potential | 6.85 |
Note: This data is for illustrative purposes.
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. longdom.org These theoretical predictions can be compared with experimental spectra to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the infrared (IR) spectrum and can be used to identify the functional groups present in the molecule. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. vjst.vn This provides insight into the electronic structure and chromophores within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| ¹H NMR (ppm) | ¹³C NMR (ppm) | Key IR Frequencies (cm⁻¹) | UV-Vis λmax (nm) |
|---|---|---|---|
| 1.85 (d, P-CH₃) | 18.5 (d, P-CH₃) | 3450 (O-H, phosphoryl) | 235 |
| 7.5-8.2 (m, Ar-H) | 128-140 (Ar-C) | 3050 (O-H, carboxyl) | 280 |
| 10.5 (s, COOH) | 168.2 (COOH) | 1710 (C=O, carboxyl) |
Note: This data is illustrative and based on typical spectroscopic values for the constituent functional groups.
Molecular Dynamics Simulations for Solution Behavior and Interactions
While quantum chemical calculations provide detailed information about a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of "this compound" in a condensed phase, such as in a solvent. bohrium.com MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvation, and intermolecular interactions.
By simulating the compound in a box of solvent molecules (e.g., water), one can observe how the solvent affects its conformation and how the molecule interacts with its surroundings through hydrogen bonding and other non-covalent interactions. This is particularly important for understanding its properties in a biological or chemical system.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net For "this compound" and related compounds, QSPR models can be developed to predict various physicochemical properties, such as solubility, pKa, and biological activity. nih.gov
These models are built by finding a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an experimentally determined property for a series of compounds. Once a robust model is established, it can be used to predict the properties of new or untested molecules, including "this compound."
Reaction Pathway and Transition State Analysis
Computational chemistry can also be used to investigate the chemical reactions of "this compound." By mapping the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway, including the structures of any intermediates and transition states. mdpi.com
The activation energy for a reaction can be calculated as the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics and mechanism of a reaction. For example, the hydrolysis of the phosphoryl group or the esterification of the carboxylic acid group could be studied using these methods.
Information regarding "this compound" is not available in publicly accessible literature.
Consequently, it is not possible to generate a scientifically accurate article on the following subjects for this specific compound:
Biomolecular Interaction Studies and Mechanistic Biochemistry in Vitro
Interaction with Nucleic Acids (DNA/RNA):No literature was found that describes any interaction between “2-[Hydroxy(methyl)phosphoryl]benzoic acid” and DNA or RNA.
Without primary or secondary research sources, the creation of a thorough and factual article as per the requested outline and its specific subsections is not feasible. The generation of data tables and detailed research findings is equally impossible due to the complete absence of experimental data for this compound in the public domain.
Binding Modes and Structural Perturbations
There is currently no available research in the public domain that details the specific binding modes of this compound with any biomolecules. Studies elucidating its interaction with proteins, enzymes, or other biological macromolecules, including any resulting structural perturbations, have not been found. Therefore, no data can be presented on its binding affinity, specific amino acid interactions, or conformational changes induced upon binding.
Modulation of Nucleic Acid Function in vitro
An extensive search of the scientific literature did not yield any studies concerning the effects of this compound on the function of nucleic acids in vitro. There is no available data to suggest that this compound has been investigated for its ability to bind to DNA or RNA, induce conformational changes, or modulate the activity of enzymes involved in nucleic acid metabolism.
Membrane Interaction Studies (Biophysical Characterization)
No biophysical studies characterizing the interaction of this compound with biological or model lipid membranes have been found in the reviewed literature. Consequently, there is no data available regarding its potential to insert into, permeate, or otherwise perturb lipid bilayers.
Potential Applications in Advanced Materials Science and Catalyst Design
Heterogeneous Catalysis: Design and Performance
The specific compound, 2-[Hydroxy(methyl)phosphoryl]benzoic acid, is not extensively documented in publicly available scientific literature regarding its direct application in the design and performance of heterogeneous catalysts. Research has broadly focused on the wider class of organophosphorus compounds, including phosphinic acids and their derivatives, as versatile ligands and components in catalytic systems. These compounds can be integrated into heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offering advantages in separation and reusability.
The dual functionality of this compound, featuring both a phosphinic acid group and a carboxylic acid group, presents theoretical potential for its use in creating structured catalytic materials. In principle, such a molecule could act as a bifunctional linker or surface modifier. The carboxylic acid or phosphinic acid group could serve as an anchor to immobilize the molecule onto a solid support, such as silica (B1680970), alumina, or a metal-organic framework (MOF). The remaining functional group could then be used to coordinate with catalytically active metal centers or to impart specific surface properties, such as acidity or hydrophilicity.
While direct research on this compound in this context is not available, the broader field of organophosphorus chemistry provides insights into how such compounds could be employed. Phosphinic acid derivatives are known to act as ligands for transition metals, and this property is crucial in catalysis. researchgate.net By immobilizing a phosphinic acid-containing ligand onto a solid support, a heterogeneous catalyst can be designed, combining the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system.
The design of such a catalyst would involve several key steps:
Selection of a suitable solid support: The choice of support material is critical and depends on the reaction conditions, such as temperature, pressure, and solvent.
Surface functionalization: The support surface would need to be modified to allow for the covalent attachment of the this compound molecule.
Immobilization of the ligand: The bifunctional nature of the compound would allow for various strategies for attachment.
Coordination of the active metal: Once the ligand is anchored, it can be used to chelate a catalytically active metal ion.
The performance of such a hypothetical catalyst would be evaluated based on several parameters, including:
Catalytic activity: The rate at which the catalyst converts reactants into products.
Selectivity: The ability of the catalyst to produce the desired product over other possible products.
Stability: The catalyst's resistance to deactivation over time, including leaching of the active species.
Reusability: The ability to recover and reuse the catalyst multiple times without significant loss of performance.
Due to the absence of specific research data for this compound in heterogeneous catalysis, a data table with detailed research findings on its performance cannot be provided. The information presented here is based on the general principles of catalyst design and the known chemistry of the broader class of organophosphorus compounds.
Q & A
Q. What are the recommended methodologies for synthesizing 2-[Hydroxy(methyl)phosphoryl]benzoic acid?
A two-step synthesis approach is commonly employed for structurally related benzoic acid derivatives. For example, analogous compounds are synthesized via condensation of aldehydes with aminobenzoic acids in acidic media, followed by oxidation to form the final product . For phosphorylated derivatives like this compound, phosphonation reactions using diethyl phosphite or similar reagents under controlled pH and temperature conditions may be adapted. Characterization via -NMR, -NMR, and FT-IR is critical to confirm the phosphoryl group incorporation .
Q. How should researchers handle and store this compound to ensure stability?
Based on safety data for structurally similar phosphorylated benzoic acids:
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : -NMR to confirm aromatic proton environments, -NMR to verify phosphoryl group presence (~10–30 ppm for phosphonate esters).
- FT-IR : Peaks at ~2550 cm (P–OH stretch) and ~1200 cm (P=O stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism or solvent effects. Strategies include:
Q. What experimental designs are recommended for studying the coordination chemistry of this compound?
The phosphoryl group can act as a ligand for metal ions. Design considerations:
- pH Titration : Determine protonation states affecting metal binding (e.g., pKa of the phosphoryl OH group).
- Stoichiometric Studies : Use Job’s method or ESI-MS to identify metal-ligand ratios.
- Spectroscopic Analysis : UV-Vis (for d-d transitions) and EPR (for paramagnetic metals) to study coordination geometry .
Q. How can researchers assess the environmental persistence of this compound?
Follow OECD guidelines for biodegradability testing:
- Ready Biodegradability Test (OECD 301) : Monitor CO evolution or DOC removal in aqueous systems.
- Hydrolysis Studies : Evaluate stability at pH 4, 7, and 9 to simulate natural conditions. Data from analogous compounds suggest phosphorylated derivatives may hydrolyze to benzoic acid and phosphoric acid under alkaline conditions .
Q. What strategies optimize yield in multi-step syntheses involving phosphorylated intermediates?
- Protection/Deprotection : Use silyl or trityl groups to protect reactive hydroxyls during phosphorylation.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Workup Optimization : Extract phosphorylated intermediates with ethyl acetate/water mixtures to minimize hydrolysis .
Q. How can conflicting bioactivity data (e.g., antimicrobial assays) be critically analyzed?
Discrepancies may arise from strain variability or assay conditions. Mitigation steps:
- Standardized Protocols : Use CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922).
- Positive Controls : Include known inhibitors (e.g., ciprofloxacin) to validate assay conditions.
- Dose-Response Curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
